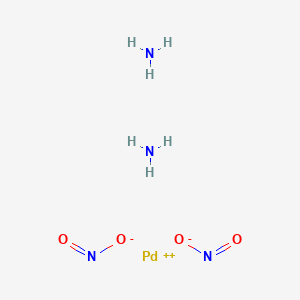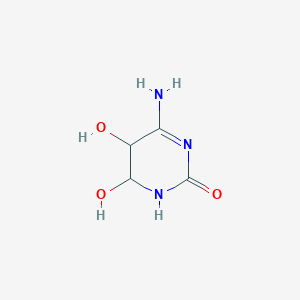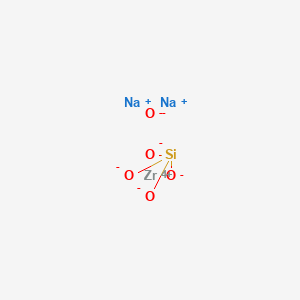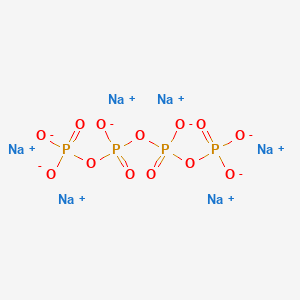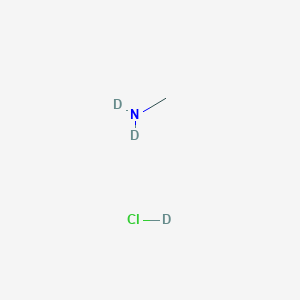
Methylamine-d2 deuteriochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine-d2 deuteriochloride is a deuterated form of methylamine, where the hydrogen atoms are replaced by deuterium. This compound is represented by the chemical formula CH3ND2·DCl and has a molecular weight of 70.54 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylamine-d2 deuteriochloride can be synthesized from methylamine hydrochloride. One common method involves the reaction of methylamine hydrochloride with deuterium oxide (D2O) under heating conditions for 24 hours . Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent, providing high yields and simple purification processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methylamine-d2 deuteriochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated methylamine.
Oxidation Reactions: It can be oxidized to form deuterated formaldehyde or other oxidation products.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium oxide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include deuterated methylamine, deuterated formaldehyde, and other deuterated compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylamine-d2 deuteriochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylamine-d2 deuteriochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The deuterium atoms in the compound provide a kinetic isotope effect, which can slow down metabolic reactions and improve the stability and efficacy of deuterated drugs .
Comparison with Similar Compounds
Methylamine-d2 deuteriochloride is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in terms of metabolic stability and reaction kinetics. Similar compounds include:
Methylamine-d5 deuteriochloride: Another deuterated form of methylamine with five deuterium atoms.
Methyl-d3-amine hydrochloride: A deuterated form of methylamine with three deuterium atoms.
Methylamine-15N hydrochloride: A nitrogen-15 labeled form of methylamine.
These compounds share similar chemical properties but differ in their isotopic labeling, which can influence their applications and effectiveness in various research and industrial settings .
Properties
IUPAC Name |
(2H)chlorane;N,N-dideuteriomethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-ZRLBSURWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C.[2H]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-52-3 |
Source


|
| Record name | Hydrochloric acid-d, compd. with methanamine-d2 (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
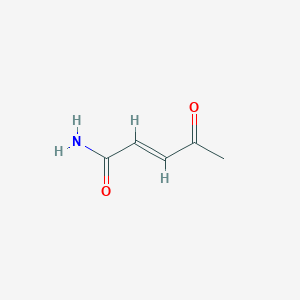
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)



